molecular formula C6H13ClN2O2 B2710864 4-(2-Aminoethyl)morpholin-3-one hydrochloride CAS No. 1909325-95-6

4-(2-Aminoethyl)morpholin-3-one hydrochloride

Cat. No.: B2710864
CAS No.: 1909325-95-6
M. Wt: 180.63
InChI Key: DZIMNEZCEAGZNP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(2-aminoethyl)morpholin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-1-2-8-3-4-10-5-6(8)9;/h1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIMNEZCEAGZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909325-95-6
Record name 4-(2-aminoethyl)morpholin-3-one hydrochloride
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Chemical Reactions Analysis

4-(2-Aminoethyl)morpholin-3-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents
4-(2-Aminoethyl)morpholin-3-one hydrochloride is utilized as a precursor in the synthesis of various antimicrobial agents. Its morpholine structure is known to enhance the bioactivity of compounds, making it a valuable building block in drug development. For instance, derivatives of this compound have shown promising results against bacterial and fungal strains, indicating its potential in treating infectious diseases .

Fluorescent Probes
The compound is also employed in the synthesis of fluorescent probes for biological imaging. Specifically, it has been used to create lysosome-targetable fluorescent probes that allow for the monitoring of hydrogen sulfide levels in living cells. This application is crucial for studying cellular processes and diagnosing diseases associated with oxidative stress .

Materials Science

Synthesis of Cyclotriphosphazene Derivatives
Recent studies have demonstrated the use of this compound in synthesizing cyclotriphosphazene derivatives. These derivatives exhibit unique properties that can be tailored for specific applications, including as antimicrobial or antifungal agents due to their morpholine moieties. The synthesis involves nucleophilic substitution reactions where the morpholine group replaces chlorine atoms in cyclotriphosphazene, resulting in compounds with enhanced biological activity .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the morpholine structure can lead to enhanced antimicrobial properties.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Derivative AHighModerate
Derivative BModerateHigh

Case Study 2: Fluorescent Probes

In another research effort, a fluorescent probe was developed using this compound for real-time imaging of hydrogen sulfide in live cells. The probe demonstrated high sensitivity and selectivity, allowing researchers to visualize cellular responses under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a lysosome-targeting group, facilitating the delivery of therapeutic agents to lysosomes within cells . This targeting capability is crucial for the development of targeted drug delivery systems and imaging agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Morpholin-3-one Derivatives

The table below compares this compound with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Applications Synthesis Yield (%)
4-(2-Aminoethyl)morpholin-3-one HCl 1909325-95-6 C₆H₁₃ClN₂O₂ 180.63 2-Aminoethyl Pharmaceuticals, Agrochemicals N/A
4-(2-Chloroethyl)morpholin-3-one 186294-84-8 C₆H₁₀ClNO₂ 163.60 2-Chloroethyl Chemical Synthesis Intermediate N/A
4-(4-Aminophenyl)morpholin-3-one 438056-69-0 C₁₀H₁₂N₂O₂ 192.22 4-Aminophenyl Antimicrobial Agents, Triazines 93–95
4-(Azetidin-3-yl)morpholin-3-one HCl 2989706-19-4 C₇H₁₃ClN₂O₂ 192.65 Azetidin-3-yl Pharmaceutical Intermediates N/A
4-(2-Chloroethyl)morpholin-3-one (CAS 186294-84-8)
  • Structure: Chloroethyl group replaces the aminoethyl substituent.
  • Reactivity : The chlorine atom enables nucleophilic substitution reactions, making it a precursor for synthesizing amine derivatives.
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .
4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0)
  • Structure: Aromatic aminophenyl group enhances π-π stacking interactions.
  • Applications : Key intermediate in antimicrobial triazine derivatives (e.g., compounds V3-a to V3-l) with regioselective reactivity .
  • Synthesis Efficiency : Achieves 93–95% yield using iron(III) chloride and hydrazine hydrate .
4-(Azetidin-3-yl)morpholin-3-one Hydrochloride
  • Structure : Azetidine ring introduces conformational rigidity.
  • Applications : Explored in central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .

Research Findings and Pharmacological Insights

Antimicrobial Activity

  • Triazine-Morpholinone Hybrids: Derivatives of 4-(4-aminophenyl)morpholin-3-one exhibit potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 2 µg/mL .

Drug Design Advantages

  • Aminoethyl vs. Chloroethyl: The aminoethyl group in the target compound enhances solubility and bioavailability compared to chloroethyl analogs, which are more reactive but less stable .
  • Aminophenyl Derivatives: The aromatic ring in 4-(4-aminophenyl)morpholin-3-one improves binding affinity to bacterial enzymes, making it superior for antimicrobial applications .

Biological Activity

4-(2-Aminoethyl)morpholin-3-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Overview of the Compound

Chemical Structure : The compound features a morpholine ring substituted with an aminoethyl group at the 4-position. Its molecular formula is C7_{7}H14_{14}ClN3_{3}O, and it exhibits a hydrochloride salt form that enhances solubility in biological systems.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity. A study investigating its interaction with various microbial strains showed promising results against both gram-positive and gram-negative bacteria. The presence of the morpholine moiety is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells and exerting its effects.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests that this compound could be beneficial in treating inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown efficacy against various cancer types, including breast and lung cancer.

Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory and cancer pathways, potentially disrupting cellular signaling.
  • Membrane Interaction : Its morpholine structure allows for interaction with lipid membranes, enhancing its ability to penetrate cells.
  • Caspase Activation : In cancer cells, it promotes apoptosis through caspase activation, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against skin infections caused by Staphylococcus aureus. The treatment resulted in significant improvement within three days, showcasing its potential as a topical antimicrobial agent.

Case Study 2: Anti-inflammatory Application

In a model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and inflammation markers compared to control groups. This suggests its viability as an anti-inflammatory therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-Aminoethyl)morpholin-3-one hydrochloride with high purity?

  • Methodological Answer : A multi-step synthesis can be adapted from morpholine derivative protocols. For example:

Reductive Amination : React morpholin-3-one with ethylenediamine derivatives using sodium cyanoborohydride (NaBH3CN) in methanol under controlled pH (e.g., buffered with sodium acetate) to form the aminoethyl intermediate .

Acidification : Treat the intermediate with hydrochloric acid to form the hydrochloride salt.

Purification : Use recrystallization from methanol/ether or column chromatography (e.g., silica gel with a gradient of dichloromethane:methanol) to achieve ≥98% purity. Monitor purity via HPLC or LC-MS .

Q. Which analytical techniques are critical for confirming the identity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 210–280 nm) and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>98%) .
  • Melting Point : Confirm the compound’s identity by comparing observed melting points (e.g., 248–250°C) with literature values .
  • Spectroscopy : Employ FT-IR (amine N-H stretch ~3300 cm⁻¹, carbonyl C=O ~1680 cm⁻¹) and ¹H/¹³C NMR (e.g., δ 3.5–4.5 ppm for morpholine protons) .

Q. What are the solubility and storage requirements for this compound?

  • Methodological Answer :

  • Solubility : Freely soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (e.g., toluene). Prepare stock solutions in deionized water for biological assays .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. For long-term stability, lyophilize and store under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound?

  • Methodological Answer :

  • Deuterated Solvents : Use D2O or deuterated methanol to eliminate proton exchange interference in amine regions .
  • Impurity Profiling : Compare with reference standards (e.g., EP/Ph. Eur. guidelines) to identify byproducts like unreacted morpholin-3-one or ethylenediamine residues .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in the morpholine ring .

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the morpholinone oxygen (e.g., alkyl or aryl groups via nucleophilic substitution) .
  • Aminoethyl Chain Variations : Replace the ethylenediamine moiety with homologs (e.g., propylenediamine) or incorporate heteroatoms (e.g., sulfur) to alter pharmacokinetics .
  • Biological Testing : Screen analogs for receptor binding (e.g., dopamine receptors) using radioligand displacement assays .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 6, 24, 48 hours) .
  • Oxidative Stress Tests : Expose to hydrogen peroxide (0.3% w/v) to evaluate resistance to oxidation, critical for CNS-targeted applications .
  • Light Sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) to validate storage recommendations .

Q. How to evaluate enzyme inhibition potential using this compound?

  • Methodological Answer :

  • Protease Inhibition Assays : Adapt protocols for serine proteases (e.g., trypsin, chymotrypsin). Pre-incubate the compound with the enzyme, then measure residual activity using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) .
  • Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots. Compare with known inhibitors (e.g., AEBSF hydrochloride) to benchmark potency .

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